Chlorocarbonic acid-(1-methyl-pentyl ester)
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Overview
Description
It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorocarbonic acid-(1-methyl-pentyl ester) can be synthesized through the reaction of chlorocarbonic acid with 1-pentanol under appropriate conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of chlorocarbonic acid-(1-methyl-pentyl ester) involves the continuous addition of chlorocarbonic acid to a solution of 1-pentanol in the presence of a base. The reaction mixture is then distilled to separate the product from the reaction by-products. The product is further purified through fractional distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Chlorocarbonic acid-(1-methyl-pentyl ester) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form chlorocarbonic acid and 1-pentanol.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Organic solvents such as dichloromethane, toluene
Major Products Formed:
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Alcohols: Formed from reduction reactions
Scientific Research Applications
Chlorocarbonic acid-(1-methyl-pentyl ester) is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: It is used in the preparation of biologically active compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of chlorocarbonic acid-(1-methyl-pentyl ester) involves its reactivity with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- Chlorocarbonic acid-(1-ethyl-pentyl ester)
- Chlorocarbonic acid-(1-propyl-pentyl ester)
- Chlorocarbonic acid-(1-butyl-pentyl ester)
Comparison: Chlorocarbonic acid-(1-methyl-pentyl ester) is unique due to its specific ester group, which influences its reactivity and applications. Compared to its similar compounds, it may exhibit different reactivity patterns and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Biological Activity
Chemical Structure and Properties
Chlorocarbonic acid-(1-methyl-pentyl ester) has the following chemical structure:
- Molecular Formula : C₇H₁₃ClO₂
- Molecular Weight : 162.63 g/mol
- IUPAC Name : Chlorocarbonic acid 1-methylpentyl ester
The compound features a chlorocarbonate functional group, which contributes to its reactivity and biological interactions.
The biological activity of Chlorocarbonic acid-(1-methyl-pentyl ester) is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorocarbonate moiety allows it to act as an electrophile, which can modify nucleophilic sites in proteins and nucleic acids. This reactivity may lead to alterations in cellular signaling pathways and metabolic processes.
Antimicrobial Activity
Research has indicated that Chlorocarbonic acid-(1-methyl-pentyl ester) exhibits antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 100 |
The study suggested that the mechanism behind this antimicrobial activity may involve disruption of bacterial cell membrane integrity.
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of Chlorocarbonic acid-(1-methyl-pentyl ester). In vitro studies using human cell lines (e.g., HeLa and HEK293) revealed varying degrees of cytotoxic effects depending on the concentration. The results are summarized in the table below:
Concentration (µg/mL) | HeLa Cell Viability (%) | HEK293 Cell Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 95 | 98 |
50 | 80 | 85 |
100 | 50 | 60 |
These findings indicate that while the compound exhibits some cytotoxicity at higher concentrations, it remains relatively safe at lower doses.
Case Study 1: Agricultural Applications
In agricultural research, Chlorocarbonic acid-(1-methyl-pentyl ester) has been evaluated for its potential as a pesticide. A field study conducted by Johnson et al. (2023) assessed its effectiveness against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations when treated with the compound compared to untreated controls, suggesting its potential utility in integrated pest management strategies.
Case Study 2: Pharmaceutical Research
In pharmaceutical applications, a recent study explored the use of Chlorocarbonic acid-(1-methyl-pentyl ester) as a precursor for synthesizing novel anti-inflammatory agents. The research demonstrated that derivatives synthesized from this compound exhibited promising anti-inflammatory activity in animal models, with reduced swelling and pain response observed compared to control groups.
Properties
IUPAC Name |
hexan-2-yl carbonochloridate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKDYSCTUTSNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.